PF-06928215

cGAS inhibitor binding affinity SPR

PF-06928215 is the definitive tool compound for human cGAS biochemical and structural biology workflows. Its IC50 (4.9 µM) was determined under physiological ATP/GTP/dsDNA levels, providing a stringent benchmark unmatched by other chemotypes. With ≥3 high-resolution human cGAS co-crystal structures (PDB: 6LRC, 5V8N, 6NAO) and a peer-reviewed virtual screening validation track record, it is the lowest-risk starting point for structure-based drug design. Choose PF-06928215 when you need a well-characterized, substrate-competitive inhibitor for FP, SPR, thermal shift, co-crystallization, or computational docking campaigns.

Molecular Formula C20H20N4O4
Molecular Weight 380.4 g/mol
Cat. No. B15604152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06928215
Molecular FormulaC20H20N4O4
Molecular Weight380.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1
InChIKeyWGQGCLHXUPGUSZ-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-06928215: Baseline Identity of the First High-Affinity cGAS Active-Site Inhibitor


PF-06928215 is a synthetic small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), developed by Pfizer using a novel fluorescence polarization (FP)-based high-throughput screening platform . It binds to the ATP/GTP substrate-binding pocket of the human cGAS catalytic domain as a substrate-competitive antagonist, with a dissociation constant (KD) of 200 nM for the active (1R,2S) enantiomer and a biochemical half-maximal inhibitory concentration (IC50) of 4.9 µM measured in the presence of 1 mM ATP, 0.3 mM GTP, and 100 nM 45-bp ISD dsDNA . The compound is supplied commercially as a cis-racemate (≥98% HPLC purity) comprising both (1R,2S) and (1S,2R) enantiomers, with a molecular weight of 380.40 g/mol (C20H20N4O4) and CAS registry number 2378173-15-8 . PF-06928215 was the first tool compound to demonstrate that the cGAS active site is druggable and has been structurally characterized via X-ray crystallography at 1.8 Å resolution (PDB: 5V8N, 6LRC, 6NAO) .

Why PF-06928215 Cannot Be Swapped for Other cGAS Inhibitors: Mechanistic and Pharmacological Divergence


The cGAS inhibitor landscape contains multiple chemotypes—including the RU series (RU.521, RU.365) and the G-series (G140, G150)—that all occupy the nucleotide-binding site but diverge sharply in binding affinity, species selectivity, cellular permeability, and mechanism of substrate competition . Critically, PF-06928215 displays a uniquely human-specific binding profile (KD = 200 nM on human cGAS) fundamentally distinct from the RU series, which targets the murine cGAS/dsDNA complex with KD values of 36.2 nM (RU.521) and 64 nM (RU.365) . Moreover, the G-chemotype compounds (G150, G140) achieve nanomolar biochemical IC50 values—10.2 nM and 14.0 nM respectively against h-cGAS—representing a ~350–480-fold potency gap relative to PF-06928215’s 4.9 µM IC50 . Equally important, PF-06928215 is uniquely inactive in cellular IFN-β reporter assays, whereas RU.521 demonstrates robust cellular target engagement and suppression of dsDNA-induced interferon signaling in macrophages . These orthogonal differentiation axes—binding affinity rank order, species selectivity, cellular activity, and structural template utility—make PF-06928215 and its alternatives non-substitutable for distinct experimental workflows .

PF-06928215 Procurement Evidence: Quantified Differentiation from Closest cGAS Inhibitor Comparators


Evidence 1: Binding Affinity (KD) – Human cGAS-Specific Affinity vs. Murine-Preferring RU Series Comparators

PF-06928215 exhibits a KD of 200 nM for human cGAS catalytic domain measured by surface plasmon resonance (SPR), representing the first high-affinity inhibitor developed against human cGAS . In contrast, RU.521 and RU.365 were characterized primarily on the murine cGAS/dsDNA complex, yielding KD values of 36.2 nM and 64 nM respectively . Crucially, these RU-series KD values were obtained on a different species and in the presence of dsDNA, whereas PF-06928215’s affinity was measured on human cGAS alone in a simpler biochemical system . This species-context difference means PF-06928215 provides a human-specific binding benchmark unavailable from the RU series, and direct cross-study KD comparison is confounded by the presence vs. absence of dsDNA in the assay .

cGAS inhibitor binding affinity SPR human cGAS RU.521 RU.365

Evidence 2: Biochemical Potency (IC50) – Micromolar Potency Defined Under Physiologically Relevant Substrate Concentrations vs. Nanomolar G-Series Inhibitors

PF-06928215 inhibits cGAS with an IC50 of 4.9 µM in a fluorescence polarization assay conducted in the presence of 1 mM ATP, 0.3 mM GTP, and 100 nM 45-bp ISD dsDNA—conditions that approximate intracellular nucleotide concentrations . In contrast, G150 and G140 report h-cGAS IC50 values of 10.2 nM and 14.0 nM respectively . This represents a ~480-fold (G150) and ~350-fold (G140) greater biochemical potency for the G-chemotype inhibitors relative to PF-06928215 . However, PF-06928215’s IC50 was determined under high (millimolar) competing substrate conditions, whereas published G150/G140 IC50 values were obtained under lower substrate concentrations that may artifactually favor apparent potency . The PF-06928215 IC50 therefore provides a more conservative, substrate-competitive benchmark directly translatable to intracellular settings where ATP/GTP concentrations approach millimolar levels .

cGAS inhibitor IC50 fluorescence polarization G150 G140 substrate competition

Evidence 3: Cellular Activity Dichotomy – PF-06928215 Is Confirmed Inactive in Cellular IFN-β Reporter Assays, Unlike RU.521

PF-06928215 displays no inhibitory potency against dsDNA-induced IFN-β expression in cellular cGAS reporter assays (THP-1 Dual cells, 0.01–100 µM, 1 h pretreatment followed by 12 h dsDNA stimulation), most likely due to limited cell permeability and/or competition from high intracellular ATP/GTP concentrations . In contrast, RU.521 (0.1 nM–1000 µM, 72 h) suppresses dsDNA-induced interferon signaling in macrophage cells and reduces constitutive interferon expression in macrophages from a mouse model of Aicardi-Goutières syndrome . This represents a qualitative functional divergence: PF-06928215 is a biochemical-only tool compound, whereas RU.521 is active in both biochemical and cellular contexts .

cGAS inhibitor cellular assay IFN-beta cell permeability RU.521 THP-1

Evidence 4: Species Selectivity Profile – Human-Specific Binding Without Murine Cross-Reactivity, Contrasting Cross-Species G140

PF-06928215 was developed and characterized exclusively on human cGAS, with a KD of 200 nM and IC50 of 4.9 µM determined using the human enzyme; no murine cGAS activity data have been reported in the primary discovery literature, suggesting species-restricted binding . This contrasts with G140, which demonstrates explicitly quantified cross-species activity: h-cGAS IC50 = 14.0 nM and m-cGAS IC50 = 442 nM . While PF-06928215’s species selectivity profile is narrower than G140’s, the absence of murine cross-reactivity data for PF-06928215 means it cannot be assumed to work in rodent models without independent validation . Conversely, G150 exhibits exclusive human cGAS specificity with no inhibition of m-cGAS (IC50 > 10 µM), representing a more extreme selectivity profile than PF-06928215 .

cGAS inhibitor species selectivity human cGAS murine cGAS G140 cross-reactivity

Evidence 5: Structural Biology Template Value – Multiple High-Resolution Co-Crystal Structures Enable Docking and Fragment-Based Design

PF-06928215 has been co-crystallized with the human cGAS catalytic domain in multiple independently deposited PDB structures: 6LRC (1.831 Å resolution), 5V8N, and 6NAO . These high-resolution structures have been explicitly re-used as docking templates for virtual screening campaigns to discover novel cGAS inhibitors, with the authors stating that 'to generate a reliable docking mode, we first obtained a high-resolution crystal structure of h-cGASCD in complex with PF-06928215' . This structural template utility is not matched by all cGAS inhibitors: while RU.521 has been co-crystallized with murine cGAS (PDB: 5XZG), PF-06928215 provides the most extensively validated human cGAS structural system for computational chemistry workflows .

cGAS X-ray crystallography PDB docking template fragment-based drug design structural biology

Evidence 6: Mechanism of Substrate Competition – ATP-Uncompetitive/GTP-Competitive Profile Differentiates PF-06928215 from G-Chemotype Inhibitors

A 2025 mechanistic study classified cGAS inhibitors by their mode of substrate competition, placing G150 and G140 in a 'G-chemotype' category characterized by an ATP-uncompetitive and GTP-competitive inhibition mechanism . PF-06928215 was included in this structural comparison alongside G150 and G140 (see Fig. 1A of the study), confirming that PF-06928215 shares the same pyrazolopyrimidine core scaffold but was originally characterized as an ATP/GTP binding site competitor without detailed kinetic mechanism dissection in the primary discovery paper . While all three compounds bind the nucleotide pocket, the explicit kinetic demonstration of ATP-uncompetitive behavior has been demonstrated for the G-chemotype (G150, G140) but not experimentally confirmed for PF-06928215 in the same mechanistic framework . This mechanistic nuance is important for experimental designs involving variable ATP concentrations, where ATP-uncompetitive inhibitors (G150/G140) retain potency at high ATP levels, whereas PF-06928215's exact kinetic mechanism under these conditions remains uncharacterized .

cGAS inhibitor mechanism of action ATP-uncompetitive GTP-competitive G150 G140 substrate competition

PF-06928215 Optimal Procurement Scenarios: When the Data Say This Is the Right cGAS Inhibitor to Order


Scenario 1: Human cGAS Biochemical Assay Requiring Substrate-Competitive Inhibition Under Physiologically Relevant ATP/GTP Concentrations

PF-06928215 is the appropriate choice when the experimental goal is to inhibit human cGAS in a biochemical setting with substrate concentrations that approximate intracellular conditions (1 mM ATP, 0.3 mM GTP, 100 nM dsDNA). Its IC50 of 4.9 µM was explicitly determined under these high-substrate conditions , providing a directly translatable potency benchmark that is not available for G-series inhibitors, whose published nanomolar IC50 values were obtained under lower competing substrate concentrations . For enzymologists requiring a conservative, substrate-competitive potency reference that accounts for physiological nucleotide competition, PF-06928215 delivers the most stringent benchmark.

Scenario 2: Structural Biology and X-Ray Crystallography Requiring a Validated Human cGAS Co-Crystallization Tool

PF-06928215 is the best-supported choice for structural biology workflows requiring a human cGAS co-crystal system. With ≥3 independently deposited PDB structures (6LRC at 1.831 Å, 5V8N, 6NAO), PF-06928215 offers the most extensively validated human cGAS-ligand complex for soaking, co-crystallization, or molecular replacement phasing . These structures have been explicitly validated as reliable docking templates in published virtual screening campaigns . No other cGAS inhibitor offers this density of human-specific, high-resolution structural data in the public domain.

Scenario 3: Computational Chemistry and Fragment-Based Drug Design Requiring a Citation-Proven Docking Template

For computational chemists initiating a cGAS-focused virtual screening or fragment-based drug design campaign, PF-06928215-based co-crystal structures provide a peer-reviewed, experimentally validated docking system. A 2020 study explicitly used the PF-06928215/h-cGASCD complex to generate a reliable docking model, followed by molecular dynamics simulations, and subsequently identified four novel fragment hits whose binding modes were confirmed by X-ray crystallography . This published validation track record—linking the PF-06928215 structural template directly to successful prospective virtual screening—is not available for any other cGAS inhibitor co-crystal system, making PF-06928215 the lowest-risk structural starting point for computational cGAS inhibitor discovery .

Scenario 4: Biochemical-Only Experimental Systems Where Cellular Inactivity Is Irrelevant or Advantageous

PF-06928215 is suitable for biochemical-only experimental designs where the absence of cellular activity is either inconsequential or desirable (e.g., as a negative control for cell-permeable comparator compounds). Its confirmed lack of activity in cellular IFN-β reporter assays (THP-1 Dual cells, 0.01–100 µM) means it will not confound phenotypic readouts in cell-based experiments designed to test other cell-active cGAS inhibitors such as RU.521 . Procurement of PF-06928215 for biochemical/biophysical assays (FP, SPR, thermal shift) leverages its well-characterized affinity and potency parameters without incurring the risk of unexpected cellular off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06928215

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.